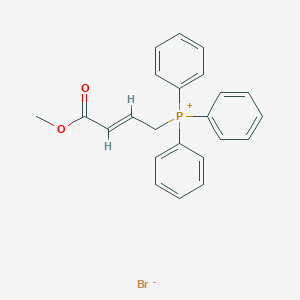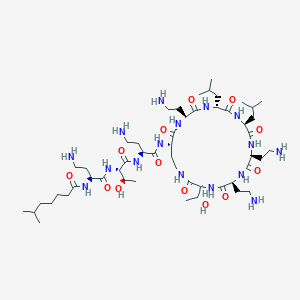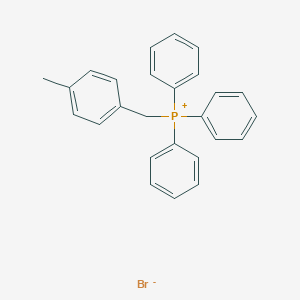![molecular formula C20H26O6 B044591 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester CAS No. 117397-31-6](/img/structure/B44591.png)
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-benzenedicarboxylic acid derivatives and related compounds typically involves solvothermal or hydrothermal reactions, where the choice of reactants, solvents, and conditions like temperature and pH can significantly affect the product's structure and properties. For instance, reactions of Zn(NO3)2 with 1,3-benzenedicarboxylic acid under different pH conditions result in coordination polymers with distinct interpenetrating networks, showcasing the role of synthesis conditions in directing the structural outcome (Dong Liu et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,4-benzenedicarboxylic acid derivatives is crucial in determining their assembly into complex architectures. Studies have shown that ligands like 1,4-bis(benzodioxaborole)benzene, formed through the condensation of 1,4-benzenediboronic acid, can assemble with N-donor ligands to form macrocycles or polymers, indicating the influence of molecular structure on the formation of supramolecular frameworks (B. Içli et al., 2012).
Chemical Reactions and Properties
1,4-Benzenedicarboxylic acid derivatives participate in various chemical reactions, forming coordination polymers with different metals and organic ligands. These reactions often lead to materials with interesting properties, such as photoluminescence and thermal stability. For example, coordination polymers based on Zn(II) and 1,4-benzenedicarboxylic acid exhibit unique luminescent and optical properties, making them potential candidates for applications in sensing and light-emitting devices (Hong-Jian Cheng et al., 2015).
Physical Properties Analysis
The physical properties of 1,4-benzenedicarboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies on liquid crystalline networks from similar esters have provided insights into their phase behavior, curing reactions, and mechanical properties, highlighting the impact of molecular design on physical properties (A. Shiota et al., 1997).
Chemical Properties Analysis
The chemical properties of 1,4-benzenedicarboxylic acid derivatives, such as reactivity towards acids, bases, and other reagents, play a crucial role in their application in polymer synthesis and material science. For example, ester acetal polymers derived from acrylpimaric acid and divinyl ether compounds, including derivatives of 1,4-benzenedicarboxylic acid, exhibit acidolytic cleavage under specific conditions, which is a valuable property for developing photoresists in lithography (Liyuan Wang et al., 2007).
Applications De Recherche Scientifique
Supramolecular Framework Construction
- Substituent Group Effects : Research explored how substituent groups affect the construction of supramolecular frameworks. This involved the use of derivatives of benzenedicarboxylic acid, demonstrating how different groups influence the assembly of these frameworks (Liu et al., 2010).
- pH-Dependent Formation : Studies have shown that the pH conditions can significantly impact the formation of coordination polymers, offering insights into the construction of these materials under varying pH conditions (Liu et al., 2010).
Material Synthesis and Analysis
- Co-Crystal Synthesis : The synthesis of co-crystal compounds using benzenedicarboxylic acid and other compounds demonstrates the utility of these materials in creating new structures with potential applications in various domains (詩富 et al., 2012).
Environmental Applications
- Phthalate Esters Analysis : Studies on the determination of phthalate esters, a group of compounds including benzenedicarboxylic acid esters, highlight the importance of these compounds as environmental pollutants and the need for effective analysis methods (Farajzadeh et al., 2015).
Photolithographic Materials
- Two-Component Photoresists : Research on the development of two-component photoresists using novel ester acetal polymers, including derivatives of benzenedicarboxylic acid, has implications for the advancement of photolithographic materials (Wang et al., 2007).
Photocatalysis and Coordination Polymers
- Structural Variability in Polymers : Investigations into the structural diversity of coordination polymers, influenced by benzenedicarboxylic acid, have implications for photocatalysis and other applications (Cheng et al., 2015).
Propriétés
IUPAC Name |
bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFSPVCKZFHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074384 | |
| Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |
CAS RN |
117397-31-6 | |
| Record name | 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117397-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)


![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)


![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)



